

PF-06679142: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B15620070

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **PF-06679142**, a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK). It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases.

Core Properties and Structure

PF-06679142, with the chemical name (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid, is a direct activator of AMPK.^[1] It has been investigated for its potential therapeutic benefits in metabolic disorders, such as diabetic nephropathy.^{[2][3]}^[4]

Chemical and Physical Properties

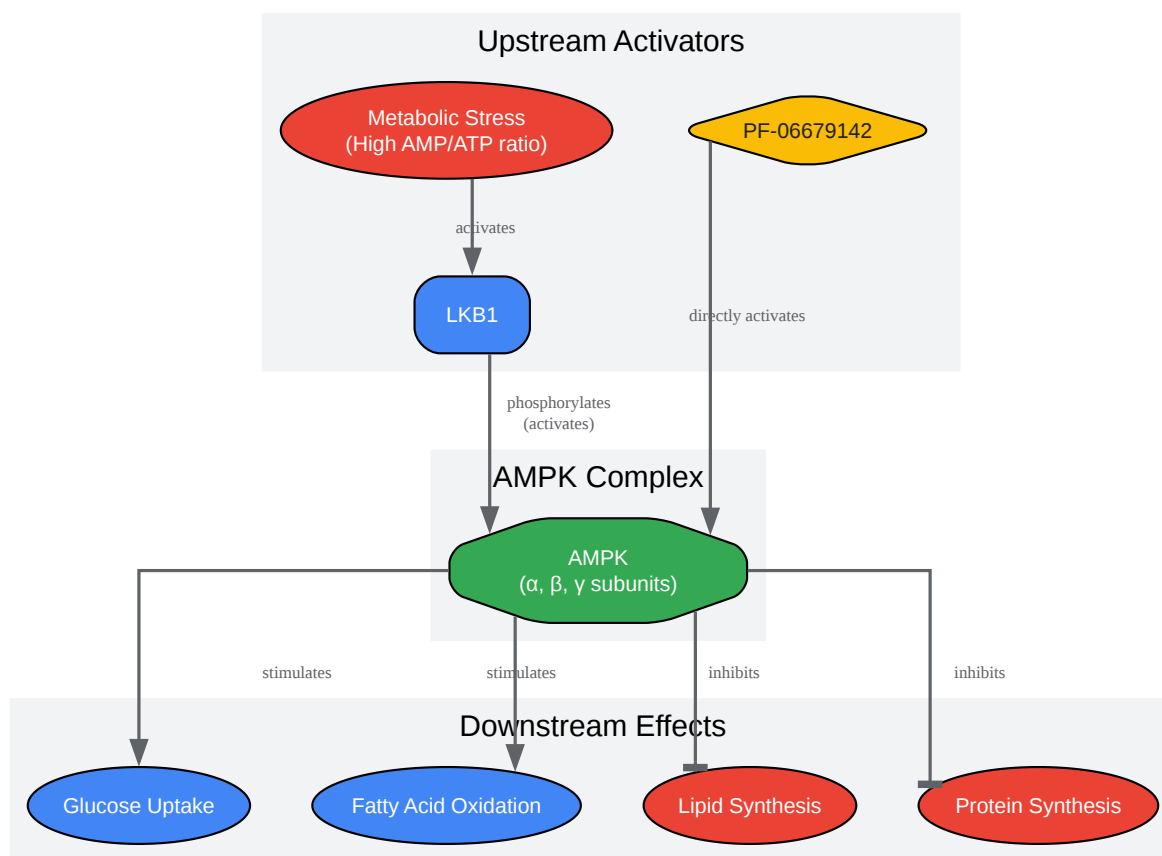
Property	Value	Reference
CAS Number	1467059-66-0	[1]
Molecular Formula	C20H17F2NO3	[1][3]
Molecular Weight	357.36 g/mol	[1]
Exact Mass	357.1176	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO (10 mM)	[1][3]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	[1]

In Vitro Activity

Parameter	Value	Target Isoform	Reference
EC50	22 nM	$\alpha 1\beta 1\gamma 1$ -AMPK	[2][3]

Mechanism of Action and Signaling Pathway

PF-06679142 is a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that maintains metabolic homeostasis.[1] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5][6] Activation of AMPK leads to the stimulation of catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic pathways that consume ATP, like lipid and protein synthesis.[1][5] This mechanism of action makes **PF-06679142** a promising candidate for treating metabolic diseases where AMPK signaling is impaired.[1]



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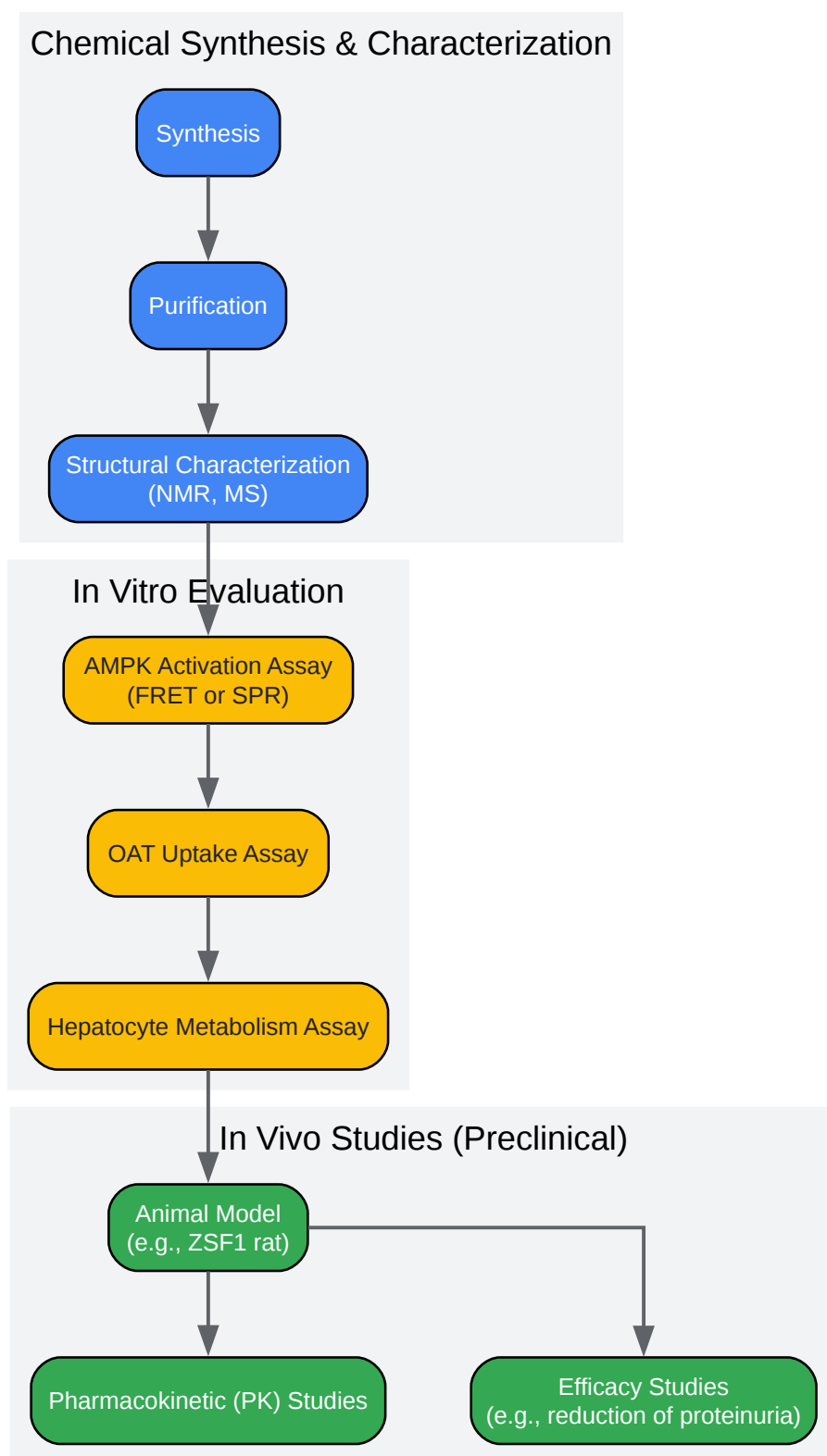
Caption: Simplified AMPK signaling pathway activated by **PF-06679142**.

Pharmacokinetics and Metabolism

Preclinical studies in rats have demonstrated that **PF-06679142** possesses desirable pharmacokinetic properties, including good oral absorption, low plasma clearance, and negligible renal clearance.[7][8] The primary route of metabolism for **PF-06679142** and related indole-3-carboxylic acid derivatives is through glucuronidation.[9] Optimization of the chemical structure, specifically the modification of the 6-chloroindole core to a 4,6-difluoroindole, was critical in improving metabolic stability and minimizing renal clearance mediated by the organic anion transporter 3 (OAT3).[7][8]

Experimental Protocols

Detailed experimental procedures for the synthesis, characterization, and evaluation of **PF-06679142** are described in the primary literature, notably in the Journal of Medicinal Chemistry. The following is a summarized workflow based on the available information.



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Caption: General experimental workflow for **PF-06679142** evaluation.

In Vitro AMPK Activation Assay

A common method to determine the potency of AMPK activators is a Förster Resonance Energy Transfer (FRET)-based assay or a Surface Plasmon Resonance (SPR) assay. These assays measure the direct binding and/or activation of purified AMPK isoforms (e.g., $\alpha 1\beta 1\gamma 1$) by the test compound. Dose-response curves are generated to calculate the EC₅₀ value.

In Vitro OAT Uptake Assays

To assess the potential for renal clearance, in vitro uptake assays using cells expressing human and rat renal organic anion transporters (OATs), such as OAT3, are performed.[7] The rate of uptake of the compound into these cells is measured to predict in vivo active renal secretion.

In Vivo Pharmacokinetic and Efficacy Studies

Pharmacokinetic parameters are determined in preclinical animal models, such as rats, following oral administration.[8] Plasma concentrations of the compound are measured over time to determine absorption, distribution, metabolism, and excretion (ADME) properties. Efficacy studies are conducted in relevant disease models, for instance, the ZSF1 rat model for diabetic nephropathy, where endpoints such as reduction in proteinuria are measured.[10]

Therapeutic Potential

PF-06679142 and other direct AMPK activators have been explored for their therapeutic potential in metabolic diseases.[1] Specifically, the activation of AMPK in the kidney has been shown to improve kidney function in animal models of diabetic nephropathy.[10] The robust activation of AMPK in the kidneys, coupled with favorable oral absorption and low clearance, positions **PF-06679142** as a significant lead compound in this therapeutic area.[1][7][8]

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